2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol is an organic compound with the molecular formula CHNO and a CAS number of 80584-89-0. This compound is classified under the category of benzotriazole derivatives, which are known for their applications in various industrial processes, particularly as corrosion inhibitors. The compound is primarily used in industrial settings and is not listed for general consumer use.
The synthesis of 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol typically involves the reaction of 4-methyl-1H-benzotriazole with suitable amine or alcohol derivatives to form the bisethanol structure. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
The molecular structure of 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol features a benzotriazole core linked to an imine group and two ethanol units.
The compound can participate in various chemical reactions due to its functional groups. Its imine bond makes it susceptible to hydrolysis under acidic or basic conditions, leading to the regeneration of the starting amine and aldehyde or ketone.
This reaction highlights its potential for degradation in aqueous environments, which is crucial for understanding its stability as a corrosion inhibitor.
The mechanism of action for 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol as a corrosion inhibitor involves adsorption onto metal surfaces, forming a protective layer that impedes electrochemical reactions responsible for corrosion.
The physical and chemical properties of 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol are critical for its application as a corrosion inhibitor.
These properties contribute to its effectiveness in various industrial applications, particularly in environments where high temperatures are prevalent.
2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol is primarily utilized in industrial applications as a corrosion inhibitor. Its effectiveness has been demonstrated in processes such as chemical mechanical polishing (CMP), where it helps protect cobalt surfaces from pitting corrosion during fabrication processes.
2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol (hereafter TT-LYK) exhibits remarkable synergistic corrosion inhibition when combined with potassium oleate (PO) in H₂O₂-based alkaline slurries (pH 9–10). Electrochemical studies reveal that TT-LYK adsorbs at copper surface sites via benzotriazole nitrogen atoms, while PO—a carboxylate surfactant—simultaneously attaches through oxygen atoms. This dual-coverage mechanism creates a dense protective layer that reduces copper dissolution by 44% compared to isolated inhibitors [1] [6]. The synergistic effect is quantified by impedance spectroscopy, showing charge-transfer resistance (Rct) increases of 2.3-fold in combined systems versus single-inhibitor formulations. This occurs because PO fills molecular gaps in the TT-LYK adsorption layer, enhancing surface shielding against oxidizer (H₂O₂) and tartrate complexing agents [1] [4].
Table 1: Synergistic Corrosion Inhibition Metrics
Inhibitor System | Corrosion Efficiency (%) | Charge-Transfer Resistance (Ω·cm²) | Static Etching Rate (Å/min) |
---|---|---|---|
None | 0 | 42 ± 3 | 660.9 |
TT-LYK (150 ppm) | 38 | 185 ± 10 | 410.2 |
PO (100 ppm) | 29 | 132 ± 8 | 468.7 |
TT-LYK + PO | 82 | 425 ± 15 | 118.9 |
TT-LYK adsorption on copper and cobalt follows the Langmuir isotherm model, indicating monolayer coverage. Equilibrium constants (Kads) of 1.8 × 10⁴ M⁻¹ (copper) and 9.2 × 10³ M⁻¹ (cobalt) confirm stronger affinity for copper surfaces. Adsorption free energy (ΔG°ads) values of −42.1 kJ/mol (copper) and −38.5 kJ/mol (cobalt) imply mixed physisorption-chemisorption bonding [1] [6]. Chemisorption dominates via coordination between TT-LYK’s triazole nitrogen/ethanol oxygen atoms and metal atoms, while van der Waals interactions facilitate planar molecular orientation. This is validated by density functional theory (DFT) simulations showing preferred adsorption at copper bridge sites with binding energies of −4.7 eV [4]. Cobalt surfaces exhibit weaker binding (−3.9 eV) due to reduced d-orbital electron donation capability [1].
TT-LYK forms thinner (∼12 nm) yet more chemically resistant passivation films than BTA (∼20 nm) or TAZ (∼8 nm). X-ray photoelectron spectroscopy (XPS) confirms TT-LYK’s film comprises Cu(I)-TT-LYK complexes with Cu-N bonds at 398.7 eV binding energy, while BTA forms polymeric Cu(I)-BTA chains [1] [8]. Crucially, TT-LYK’s film demonstrates higher compactness (pore density reduced by 67% vs. TAZ) and lower solubility in alkaline media. Electrochemical tests reveal corrosion inhibition efficiencies of 82% (TT-LYK) versus 76% (BTA) and 58% (TAZ) at 300 ppm concentrations [1] . The methyl-imino-bisethanol side chain enhances hydrophilicity, facilitating post-CMP cleaning—a critical advantage over persistent BTA residues that cause interconnect reliability issues [1] [6].
In advanced Cu/Co/TaN interconnect stacks, TT-LYK enables selective material removal control during barrier CMP. At 150 ppm, it suppresses copper removal rates (RR) to 285 Å/min while maintaining cobalt RR at 32 Å/min, achieving a Cu:Co selectivity ratio of 8.9:1 [1] [5]. This selectivity arises from TT-LYK’s preferential adsorption on copper over cobalt (surface coverage: 92% vs. 74%), whereas PO complements this by passivating cobalt via carboxylate bonding. The tandem effect minimizes cobalt dishing during overpolishing stages. For TaN surfaces, TT-LYK shows negligible adsorption, allowing unimpeded removal by silica abrasives. This multi-material inhibition profile is critical for ≤7 nm node fabrication where erosion control below 2 nm is mandatory [1] [6].
TT-LYK significantly enhances post-CMP surface integrity. Atomic force microscopy (AFM) data show 0.28 nm RMS roughness on copper after polishing with TT-LYK-containing slurries—a 62% improvement versus BTA-based formulations [8]. This stems from TT-LYK’s homogeneous film growth, which prevents localized pitting corrosion during H₂O₂ exposure. Defect metrics reveal reductions in scratch counts (≤3 vs. ≥12 for BTA) and particle residues, attributed to the inhibitor’s surfactant-like structure that improves slurry wettability [1]. Additionally, TT-LYK’s biodegradability minimizes environmental persistence compared to BTA, aligning with semiconductor industry sustainability mandates [6].
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